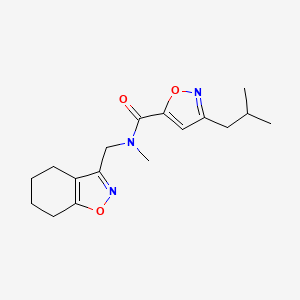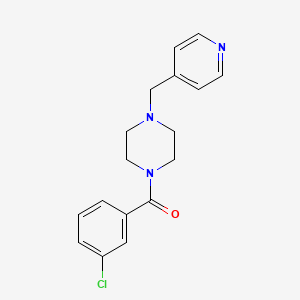
N-(6-甲氧基-1,2,3,4-四氢-1-萘甲酰)-3-(4-甲基-1,3-噻唑-5-基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound belongs to a class of chemicals that have garnered interest due to their potential in antibacterial and antifungal applications. The interest in synthesizing derivatives like this one arises from their structural complexity and potential therapeutic properties, excluding their drug use and dosage aspects.
Synthesis Analysis
The synthesis of compounds similar to N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide typically involves condensation reactions, where precursor molecules are reacted to form the desired compound. This process often employs strong bases like sodium ethoxide and aims to explore the potential therapeutic properties of these compounds (Zala, Dave, & Undavia, 2015).
Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed using techniques like NMR spectroscopy, IR spectroscopy, and sometimes X-ray crystallography. These methods help in establishing the structural integrity and the presence of specific functional groups in the synthesized compounds (Nagarajaiah & Begum, 2015).
Chemical Reactions and Properties
Compounds of this nature undergo various chemical reactions, including cyclocondensation, which are crucial for their synthesis. These reactions are influenced by factors such as the presence of strong bases, the reactivity of precursor compounds, and the specific conditions under which the synthesis is carried out (Helal et al., 2013).
科学研究应用
抗氧化和抗癌活性
包括与给定化合物相关的结构在内的创新衍生物已表现出有希望的抗氧化和抗癌活性。例如,发现某些衍生物表现出优于抗坏血酸的抗氧化活性,并对人神经胶质瘤 U-87 和三阴性乳腺癌 MDA-MB-231 细胞系表现出细胞毒性。该研究强调了这些化合物在癌症治疗中的潜力,因为它们对特定癌细胞系具有显着的细胞毒性作用(Tumosienė 等人,2020 年)。
抗菌和细胞毒活性
另一项研究合成了新的噻唑衍生物以研究它们的抗菌和细胞毒活性。一些化合物显示出很高的抗菌活性,而另一些化合物则对特定菌株表现出抗念珠菌作用。此外,针对各种细胞系测试了细胞毒活性,揭示了具有显着细胞毒性的化合物,表明在抗菌和癌症治疗研究中进一步探索的潜力(Dawbaa 等人,2021 年)。
合成和生物学评估
含有 N-(6-甲氧基萘-1-基)丙酰胺结构的衍生物的合成和生物学评估旨在识别抗炎剂。该研究发现具有镇痛和抗炎特性的化合物,表明这些衍生物可以作为开发新型治疗剂的先导(Thabet 等人,2011 年)。
抗菌和抗真菌剂
对新型 2-(6-甲氧基-2-萘基)丙酰胺衍生物的研究显示出显着的抗菌和抗真菌活性,与氨苄西林和氟康唑等标准剂相当。这些研究突出了这些化合物在治疗微生物感染中的潜力,其中特定衍生物优于传统的抗菌药物(Helal 等人,2013 年)。
用于黑色素瘤治疗的新型萘啶衍生物
一种新型萘啶衍生物在人恶性黑色素瘤细胞系 A375 中表现出抗癌活性,在低浓度下诱导坏死性凋亡,在高浓度下诱导细胞凋亡。这一发现表明该化合物作为黑色素瘤治疗的化学物质的潜力,展示了萘衍生物的治疗多功能性(Kong 等人,2018 年)。
属性
IUPAC Name |
N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-12-17(23-11-19-12)8-9-18(21)20-16-5-3-4-13-10-14(22-2)6-7-15(13)16/h6-7,10-11,16H,3-5,8-9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEBWSHMIJVFBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)NC2CCCC3=C2C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5588387.png)
![4-[(3-isoxazolylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5588392.png)

![5-(2-azaspiro[4.4]non-2-ylcarbonyl)-1-(2-ethoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5588396.png)
![5-chloro-2-{3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridine](/img/structure/B5588405.png)
![3-[(4-{4-cyclopropyl-5-[(dimethylamino)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)methyl]phenol](/img/structure/B5588411.png)

![2-{2-[3-(1H-benzimidazol-2-ylmethyl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5588425.png)
![N,N,2-trimethyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5588433.png)

![1-(4-methylphenyl)-4-[(2-methyltetrahydro-2-furanyl)carbonyl]-2-piperazinone](/img/structure/B5588443.png)
![2-[1-(4-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5588485.png)
![(3S*,4R*)-4-(4-fluorophenyl)-1-[(2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5588486.png)